5-Phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione
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Overview
Description
5-Phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C14H11N3O2. It is a member of the imidazolidine-2,4-dione family, which is known for its diverse chemical and biological properties. This compound is characterized by the presence of a phenyl group and a pyridinyl group attached to the imidazolidine ring, making it a valuable building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with pyridine-4-carboxylic acid, followed by cyclization with urea or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted imidazolidine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
5-Phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-5-pyridin-2-yl-imidazolidine-2,4-dione
- 5-Methyl-5-(4-pyridinyl)-2,4-imidazolidinedione
- 5-Arylideneimidazolidine-2,4-dione derivatives
Uniqueness
5-Phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenyl and pyridinyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds .
Properties
CAS No. |
54743-30-5 |
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Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
5-phenyl-5-pyridin-4-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C14H11N3O2/c18-12-14(17-13(19)16-12,10-4-2-1-3-5-10)11-6-8-15-9-7-11/h1-9H,(H2,16,17,18,19) |
InChI Key |
VYUUHZBFLMZUHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=NC=C3 |
Origin of Product |
United States |
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